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Application Notes and Protocols for the Synthesis and Radiolabeling of ¹⁸F-FECNT

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For Researchers, Scientists, and Drug Development Professionals

Introduction

 18 F-**FECNT** (2β-carbomethoxy-3β-(4-chlorophenyl)-8-(2-[18 F]fluoroethyl)nortropane) is a potent and selective radioligand for the dopamine transporter (DAT). Its use in Positron Emission Tomography (PET) allows for the in vivo imaging and quantification of DAT density in the brain. This is of significant interest in the study of neurological and psychiatric disorders, particularly Parkinson's disease, where a decline in DAT is a key pathological feature. This document provides detailed protocols for the synthesis of the 18 F-**FECNT** precursor, its subsequent radiolabeling with fluorine-18, and the necessary quality control procedures.

Synthesis and Radiolabeling Strategies

The radiosynthesis of ¹⁸F-**FECNT** can be achieved via two primary routes: a two-step nucleophilic substitution or a one-step nucleophilic substitution.

- Two-Step Synthesis: This is the most commonly reported and robust method. It involves the initial preparation of an ¹⁸F-labeled fluoroalkylating agent, such as [¹⁸F]2-fluoroethyl triflate or 1-[¹⁸F]fluoro-2-tosyloxyethane. This synthon is then reacted with the nortropane precursor, 2β-carbomethoxy-3β-(4-chlorophenyl)nortropane.
- One-Step Synthesis: This approach involves the direct reaction of [18F]fluoride with a
 precursor containing a suitable leaving group, such as a mesylate. While potentially faster,



this method can be hampered by the instability of the precursor. A deuterated version, [18F]**FECNT**-d4, has been successfully synthesized using a one-step reaction, showing improved in vivo stability.[1]

The following sections provide detailed protocols for the synthesis of the necessary precursors and the two-step radiolabeling procedure, which is generally considered more reliable for routine production.

Precursor Synthesis: 2β-Carbomethoxy-3β-(4-chlorophenyl)nortropane

The synthesis of the nortropane precursor is a multi-step process that begins with commercially available starting materials.

Experimental Protocol: Synthesis of 2β-Carbomethoxy-3β-(4-chlorophenyl)nortropane

Materials:

- 2-Bromoethanol
- · p-Nitrobenzenesulfonyl chloride
- 2,6-Lutidine
- Anhydrous Dichloromethane (CH2Cl2)
- Ethyl acetate
- Silica gel for column chromatography

Procedure:

- Synthesis of 2-Bromoethyl p-nitrobenzenesulfonate:
 - To a stirred mixture of 2-bromoethanol (1 equivalent) and p-nitrobenzenesulfonyl chloride
 (1.1 equivalents) in anhydrous CH₂Cl₂ at 0 °C (ice bath), slowly add 2,6-lutidine (2.6



equivalents) under an argon atmosphere.

- Stir the mixture at 0 °C for 10 minutes and then at room temperature overnight.
- Cool the reaction mixture in an ice bath and add ice-water.
- Separate the organic layer, wash with water, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to yield the crude product.
- Purify the crude product by recrystallization or column chromatography to obtain 2-Bromoethyl p-nitrobenzenesulfonate as a crystalline solid.
- Synthesis of 2β-carbomethoxy-3β-(4-chlorophenyl)nortropane:
 - This step typically involves the reaction of a suitable tropane derivative with a grignard reagent derived from 4-chloro-bromobenzene, followed by esterification. The detailed multi-step synthesis from commercially available tropinone is a complex process and is often sourced from specialized chemical suppliers. For the purpose of radiolabeling, it is common to purchase this precursor commercially.

Two-Step Radiolabeling of ¹⁸F-FECNT

This procedure involves the production of an ¹⁸F-fluoroalkylating agent followed by its reaction with the nortropane precursor. The following protocol is a generalized procedure based on common literature methods.

Experimental Protocol: Two-Step Radiolabeling

Part 1: Production and Trapping of [18F]Fluoride

- [18F]Fluoride is produced via the 18O(p,n)18F nuclear reaction in a cyclotron using enriched [18O]H2O.
- The aqueous [18F]fluoride is passed through a quaternary methylammonium (QMA) anion-exchange cartridge to trap the [18F]F⁻.
- The [18F]F⁻ is eluted from the cartridge with a solution of Kryptofix 2.2.2 (K₂₂₂) and potassium carbonate (K₂CO₃) in acetonitrile/water.



Part 2: Azeotropic Drying

- The eluted [18F]F-/K222/K2CO3 mixture is transferred to a reaction vessel.
- The water is removed by azeotropic distillation with acetonitrile under a stream of nitrogen or argon at approximately 85-90 °C. This step is typically repeated 2-3 times to ensure the complex is anhydrous.

Part 3: Synthesis of the [18F]Fluoroalkylating Agent

- To the dried K[18F]F/K222 complex, add the appropriate precursor for the fluoroalkylating agent (e.g., ethylene glycol-1,2-ditosylate for 1-[18F]fluoro-2-tosyloxyethane) dissolved in anhydrous acetonitrile.
- Heat the reaction mixture according to the specific requirements of the chosen synthon (e.g., 85 °C for 5-10 minutes).
- The resulting [18F]fluoroalkylating agent is then purified, often by passing the reaction mixture through a silica Sep-Pak cartridge.

Part 4: N-alkylation to form ¹⁸F-**FECNT**

- The purified [18F]fluoroalkylating agent is reacted with the nortropane precursor, 2β-carbomethoxy-3β-(4-chlorophenyl)nortropane, dissolved in a suitable solvent such as dimethylformamide (DMF).
- The reaction is typically carried out at an elevated temperature (e.g., 110-135 °C) for a specified time (e.g., 10-45 minutes).[2] Some methods report successful coupling at room temperature with a more reactive synthon like [18F]2-fluoroethyl triflate.[3][4]

Part 5: Purification of 18F-FECNT

- The crude reaction mixture is diluted with a suitable solvent (e.g., water/acetonitrile) and purified by semi-preparative High-Performance Liquid Chromatography (HPLC).
- The fraction corresponding to ¹⁸F-**FECNT** is collected.

Part 6: Formulation



- The collected HPLC fraction is typically diluted with water and passed through a C18 Sep-Pak cartridge to trap the ¹⁸F-FECNT.
- The cartridge is washed with water to remove any residual HPLC solvents.
- The final product is eluted from the C18 cartridge with ethanol and formulated in sterile saline for injection.

Quantitative Data Summary

Parameter	Two-Step Synthesis ([¹8F]2- fluoroethyl triflate) [3][4]	Two-Step Synthesis (1- [18F]fluoro-2- tosyloxyethane)[2] [5]	One-Step Synthesis ([¹8F]FECNT-d4)[1]
Radiochemical Yield (decay corrected)	~40%	17-21%	~46%
Synthesis Time	~100 minutes	~120-150 minutes	Not specified
Specific Activity	~377.4 GBq/µmol	~98.5 GBq/µmol	~67 GBq/µmol
Radiochemical Purity	>98%	>98%	>98%

Quality Control

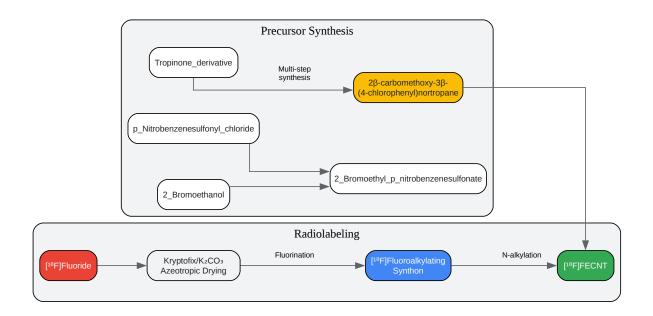
A series of quality control tests must be performed on the final product to ensure its safety and efficacy for human administration.



Test	Method	Acceptance Criteria
Appearance	Visual Inspection	Clear, colorless solution, free of particulate matter
рН	pH meter or pH strips	4.5 - 7.5
Radionuclidic Identity	Gamma-ray spectroscopy	Principal photon energy of 511 keV
Radionuclidic Purity	Half-life measurement	105 - 115 minutes
Radiochemical Identity	Co-elution with a non- radioactive standard on analytical HPLC	Retention time of the radioactive peak matches that of the standard
Radiochemical Purity	Analytical HPLC	≥ 95%
Residual Solvents	Gas Chromatography (GC)	Ethanol < 5000 ppm, Acetonitrile < 410 ppm
Kryptofix 2.2.2	Spot test or GC	< 50 μg/mL
Sterility	USP <71> Sterility Tests	No microbial growth
Bacterial Endotoxins	Limulus Amebocyte Lysate (LAL) test	< 175 EU/V (where V is the maximum recommended dose in mL)

Visualizations

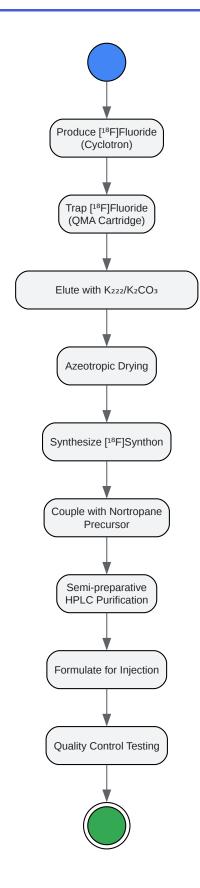




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Caption: Synthesis pathway for ¹⁸F-FECNT.





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